molecular formula C16H22MgO16 B7980765 Magnesium monoperoxyphthalate hexahydrate CAS No. 84698-58-8

Magnesium monoperoxyphthalate hexahydrate

Cat. No.: B7980765
CAS No.: 84698-58-8
M. Wt: 494.6 g/mol
InChI Key: WWOYCMCZTZTIGU-UHFFFAOYSA-L
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Description

Magnesium monoperoxyphthalate hexahydrate is a water-soluble peroxy acid used as an oxidant in organic synthesis. It is known for its stability and effectiveness in various oxidation reactions. The compound is particularly useful in the conversion of ketones to esters, epoxidation of alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidation of amines to amine oxides .

Preparation Methods

Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide. The reaction is typically carried out at a temperature range of 20-25°C. The resulting product is this compound, which is a stable, non-deflagrating, and non-shock-sensitive compound .

Chemical Reactions Analysis

Magnesium monoperoxyphthalate hexahydrate undergoes several types of chemical reactions, primarily oxidation reactions. Some of the key reactions include:

    Baeyer-Villiger Oxidation: Converts ketones to esters.

    Prilezhaev Reaction: Epoxidation of alkenes.

    Oxidation of Sulfides: Converts sulfides to sulfoxides and sulfones.

    Oxidation of Amines: Produces amine oxides.

    Oxidative Cleavage of Hydrazones: Breaks down hydrazones into smaller fragments.

Common reagents and conditions used in these reactions include mild temperatures and the presence of phase transfer catalysts for nonpolar substrates. Major products formed from these reactions are esters, epoxides, sulfoxides, sulfones, and amine oxides .

Mechanism of Action

The mechanism of action of magnesium monoperoxyphthalate involves the release of active oxygen species, which facilitate oxidation reactions. As a surface disinfectant, it exhibits a broad spectrum biocidal effect, including the inactivation of endospores. The compound’s wide surface compatibility enables its use on sensitive materials, such as plastic and rubber equipment used in hospitals .

Comparison with Similar Compounds

Magnesium monoperoxyphthalate hexahydrate is often compared with other oxidizing agents like meta-chloroperoxybenzoic acid. While both compounds are effective oxidants, magnesium monoperoxyphthalate has certain advantages, including lower cost of production, increased stability, and safer handling. Similar compounds include:

This compound’s unique combination of stability, cost-effectiveness, and broad-spectrum biocidal properties make it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "Magnesium monoperoxyphthalate can be synthesized by the reaction of magnesium hydroxide with peroxymonosulfuric acid (Caro's acid) and phthalic acid.", "Starting Materials": [ "Magnesium hydroxide", "Peroxymonosulfuric acid (Caro's acid)", "Phthalic acid" ], "Reaction": [ "Dissolve magnesium hydroxide in water to form a solution.", "Slowly add peroxymonosulfuric acid to the magnesium hydroxide solution while stirring.", "Add phthalic acid to the mixture and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain magnesium monoperoxyphthalate." ] }

CAS No.

84698-58-8

Molecular Formula

C16H22MgO16

Molecular Weight

494.6 g/mol

IUPAC Name

magnesium;2-carboxybenzenecarboperoxoate;hexahydrate

InChI

InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2

InChI Key

WWOYCMCZTZTIGU-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].O.O.O.O.O.O.[Mg+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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